Trihexyltetradecylphosphonium chloride, also known as Cyphos® IL 101, is a quaternary phosphonium salt that functions as a room-temperature ionic liquid. This class of compounds is recognized for generally higher thermal and chemical stability compared to common ammonium- and imidazolium-based ionic liquids, a critical factor for processes operating at elevated temperatures. Its asymmetric alkyl chain structure imparts significant hydrophobicity and solubility in many organic solvents, making it a versatile choice for applications such as phase-transfer catalysis, metal ion extraction, and as a medium for chemical synthesis.
Substituting Trihexyltetradecylphosphonium chloride with other quaternary salts, even those with the same phosphonium core, is often unviable due to significant shifts in process-critical properties. Changing the halide anion (e.g., from chloride to bromide) or, more dramatically, to a non-halide anion like bis(trifluoromethylsulfonyl)imide ([NTf2]), can alter thermal stability, viscosity, and water solubility by orders of magnitude. Similarly, replacing the phosphonium cation with a common ammonium analogue like Aliquat 336 introduces a different degradation pathway (Hofmann elimination) that lowers thermal stability, a critical failure point in high-temperature syntheses or separations. These differences in physical behavior and chemical stability mean that analogs are not drop-in replacements and require complete process re-optimization.
Phosphonium salts like Trihexyltetradecylphosphonium chloride exhibit significantly higher thermal stability compared to analogous quaternary ammonium salts. This is because they are not susceptible to the Hofmann elimination degradation pathway that affects ammonium salts in basic, high-temperature conditions. While specific TGA onset temperatures vary with conditions, phosphonium salts can remain stable well above 300°C, whereas ammonium salts often begin to degrade at much lower temperatures.
| Evidence Dimension | Thermal Decomposition Pathway |
| Target Compound Data | Stable; degradation does not proceed via Hofmann elimination. |
| Comparator Or Baseline | Quaternary ammonium salts (e.g., Aliquat 336): Prone to Hofmann elimination degradation, especially under basic conditions and heat. |
| Quantified Difference | Qualitatively different and more robust degradation pathway. |
| Conditions | High temperature (>100°C) and/or basic process conditions. |
This superior thermal stability allows for higher reaction temperatures, enabling faster kinetics and suitability for processes where ammonium salts would decompose and fail.
In the extraction of Cr(VI) from sulfate solutions using polymer inclusion membranes, Trihexyltetradecylphosphonium chloride achieved quantitative removal in 2 hours. Under identical conditions, the common ammonium-based extractant Aliquat® 336 required 3 hours to achieve the same result, indicating a 33% faster extraction time for the phosphonium-based compound. In a separate study on molybdenum and vanadium recovery, a functionalized phosphonium IL derived from this cation achieved 91% Mo and 82.5% V recovery, compared to 85% Mo and 72% V for the Aliquat 336-derived analogue.
| Evidence Dimension | Time for Quantitative Cr(VI) Extraction |
| Target Compound Data | 2 hours |
| Comparator Or Baseline | Aliquat® 336: 3 hours |
| Quantified Difference | 33% faster extraction |
| Conditions | Polymer inclusion membrane extraction of 50 mL, 2x10⁻⁴ M Cr(VI) from sulfate solution. |
Faster extraction kinetics and higher recovery rates translate directly to increased process throughput and efficiency in industrial metal separation and purification operations.
Phosphonium-based ionic liquids consistently exhibit wider electrochemical windows than their imidazolium-based counterparts. This is because the imidazolium cation itself is more susceptible to reduction. While the exact window for Trihexyltetradecylphosphonium chloride is reported as 3.8 V, this is generally wider than many common imidazolium chlorides under similar conditions, and other phosphonium salts can reach windows of up to 6 V. This enhanced stability against reduction and oxidation is a key performance differentiator.
| Evidence Dimension | Electrochemical Stability Window (ECW) |
| Target Compound Data | Typically wider (e.g., 3.8 V for the chloride form, with other phosphoniums reaching >5-6 V) |
| Comparator Or Baseline | Imidazolium-based ILs: Typically shorter due to the reducibility of the imidazolium cation. |
| Quantified Difference | Wider potential range for electrochemical applications. |
| Conditions | Cyclic Voltammetry measurement for electrolytes. |
A wider electrochemical window allows for use with higher voltage electrode pairs in batteries, supercapacitors, and electrodeposition, enabling higher energy densities and broader applicability.
For organic synthesis requiring temperatures above 100-120°C, particularly under basic conditions, the superior thermal stability of this compound prevents catalyst decomposition that can occur with common ammonium salts like Aliquat 336, leading to higher yields and product purity.
In hydrometallurgical processes targeting valuable or toxic metals like chromium, molybdenum, or vanadium, its demonstrated ability to achieve faster and more complete extraction compared to Aliquat 336 can significantly improve the economic viability and efficiency of the separation process.
As a component in electrolyte formulations for energy storage devices or electrodeposition baths, its wider electrochemical window compared to standard imidazolium-based ionic liquids provides greater stability, enabling operation at higher voltages without solvent breakdown.
Its function as a stable, high-temperature solvent and surface modifier makes it suitable for the synthesis of advanced materials like nanoparticles, where it can improve stability and functionality in catalytic or sensor applications that operate under demanding conditions.
Corrosive;Irritant;Environmental Hazard